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REACTION_CXSMILES
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C([N:8]1[CH2:13][CH2:12][C:11]2[O:14][CH:15]=[CH:16][C:10]=2[CH2:9]1)C1C=CC=CC=1.[H][H]>C(O)C.[Pd]>[O:14]1[C:11]2[CH2:12][CH2:13][NH:8][CH2:9][C:10]=2[CH:16]=[CH:15]1
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Name
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|
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Quantity
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410 mg
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|
Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N1CC2=C(CC1)OC=C2
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Name
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|
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Quantity
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4 mL
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|
Type
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solvent
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|
Smiles
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C(C)O
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Name
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|
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Quantity
|
80 mg
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Type
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catalyst
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|
Smiles
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[Pd]
|
|
Conditions are dynamic
|
1
|
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction solution was filtered
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Type
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CUSTOM
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|
Details
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to remove 10% palladium on activated carbon
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Type
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CUSTOM
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|
Details
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the solvent was removed by evaporation under a reduced pressure
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|
Name
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|
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Type
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product
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Smiles
|
O1C=CC=2CNCCC21
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Source
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Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |